molecular formula C8H5Cl2NS B022933 2-[(2,4-Dichlorophenyl)thio]acetonitrile CAS No. 103575-48-0

2-[(2,4-Dichlorophenyl)thio]acetonitrile

Cat. No.: B022933
CAS No.: 103575-48-0
M. Wt: 218.1 g/mol
InChI Key: YNQODSRRTQZVMK-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)thio]acetonitrile is an organic compound with the molecular formula C₈H₅Cl₂NS. It is characterized by the presence of a nitrile group attached to a carbon atom, which is further bonded to a sulfur atom connected to a 2,4-dichlorophenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dichlorophenyl)thio]acetonitrile typically involves the reaction of 2,4-dichlorothiophenol with chloroacetonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as a solvent.

    Substitution: Amines, thiols, dimethylformamide as a solvent, elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)thio]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)thio]acetonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfur atom can also participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(2,4-Dichlorophenyl)thio]ethanol
  • 2-[(2,4-Dichlorophenyl)thio]acetamide
  • 2-[(2,4-Dichlorophenyl)thio]acetic acid

Comparison: 2-[(2,4-Dichlorophenyl)thio]acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity compared to its analogs. The nitrile group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to undergo oxidation, reduction, and substitution reactions makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQODSRRTQZVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381258
Record name 2-[(2,4-dichlorophenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103575-48-0
Record name 2-[(2,4-dichlorophenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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